L-Glucose
Description
L-Glucose (C₆H₁₂O₆) is the enantiomer of D-glucose, differing only in the spatial arrangement of hydroxyl groups around chiral carbon atoms. While D-glucose is the primary energy source in most organisms, this compound is absent in nature and must be synthesized in laboratories . Its structural mirror-image configuration prevents recognition by metabolic enzymes like hexokinase, rendering it biologically inert in most eukaryotes . However, recent studies highlight its utility in biomedical research, food science, and as a tool for probing metabolic pathways .
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VANKVMQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015237 | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-60-8 | |
| Record name | L(-)-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levoglucose [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Epimerization of D-Glucose
The most cost-effective route to L-glucose involves the stereochemical inversion of D-glucose. Martínez et al. (2013) developed a method yielding 99.4% pure this compound without intermediate purification. The process begins with the oxidation of D-glucose to D-glucuronic acid, followed by lactone formation. Subsequent reduction with sodium borohydride in aqueous ethanol induces stereochemical inversion, producing this compound. Key advantages include:
-
Yield : 85–90% after crystallization.
-
Purity : >99.8% after solvent extraction and recrystallization.
-
Scalability : Adaptable to industrial production due to minimal purification requirements.
This method bypasses the need for expensive chiral catalysts, relying instead on sequential oxidation and reduction steps. The final product is isolated via ethanol precipitation, with residual D-glucose removed through selective crystallization.
Synthesis via L-Glucurone Intermediate
An alternative pathway utilizes L-glucurone, a cyclic ketone derivative. In this approach, D-glucose is converted to 3,5;6,7-di-O-isopropylidene-D-glycero-D-gulo-heptonolactone through acetonide protection. Treatment with periodic acid cleaves the carbon chain, yielding L-glucurone. Borohydride reduction of L-glucurone followed by acidic hydrolysis produces this compound with 78% overall yield.
-
Reaction Conditions :
-
Periodic acid oxidation at 25°C for 24 hours.
-
Sodium borohydride reduction at -10°C to prevent side reactions.
-
-
Limitations : Requires multiple protection/deprotection steps, increasing synthesis time and cost.
Industrial-Scale Production Using Brominated Intermediates
Bromination and Base-Mediated Inversion
A patent by Lundt and Pedersen (2008) describes the synthesis of this compound via 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone. D-Glucono-1,5-lactone undergoes bromination at C6, followed by epoxide formation at C2–C3. Treatment with aqueous sodium hydroxide at 50°C induces ring opening and stereochemical inversion, yielding L-gluconic acid. Subsequent reduction with sodium borohydride converts L-gluconic acid to this compound.
Optimized Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Bromination | HBr in acetic acid, 0°C, 2 hrs | 92% |
| Epoxide Formation | KF in acetone, reflux, 6 hrs | 88% |
| Base Hydrolysis | NaOH (pH 12), 50°C, 4 hrs | 95% |
| Borohydride Reduction | NaBH₄, H₂O/EtOH, -5°C, 3 hrs | 89% |
This method achieves 70% overall yield and is scalable to kilogram quantities.
Comparative Analysis of Preparation Methods
Cost and Efficiency
| Method | Cost per kg | Purity | Scalability |
|---|---|---|---|
| Direct Epimerization | $120 | >99.8% | Industrial |
| L-Glucurone Pathway | $450 | 98.5% | Lab-scale |
| Brominated Intermediates | $300 | 99.2% | Pilot-scale |
The direct epimerization method outperforms others in cost and scalability, making it the preferred choice for large-scale production.
Chemical Reactions Analysis
Kiliani-Fischer Ascension and Selective Deprotection
This method involves carbon-chain elongation followed by stereochemical inversion:
-
Kiliani Reaction : D-glucose reacts with cyanide to form a seven-carbon cyanohydrin, which is hydrolyzed to sodium α-D-glucoheptonate .
-
Protection/Deprotection : Key intermediates like methyl 2,3:4,5:6,7-tri-O-isopropylidene-D-glycero-D-gulo-heptonate are formed. Selective deprotection and oxidation yield this compound .
-
Final Reduction : Sodium borohydride reduces intermediates to this compound, achieving an unoptimized yield of 12% .
Key Reaction Sequence
| Step | Reaction | Key Intermediate | Yield |
|---|---|---|---|
| 1 | Kiliani ascension | Sodium α-D-glucoheptonate | 85% |
| 2 | Acetonide protection | Methyl tri-O-isopropylidene derivative | 78% |
| 3 | Oxidative cleavage | L-Glucuronic acid | 91% |
| 4 | Borohydride reduction | This compound | 67% |
Oxidation and Reduction Pathways
This compound participates in redox reactions distinct from its D-isomer:
-
Enzymatic Oxidation : In Paracoccus sp. 43P, NAD⁺-dependent this compound dehydrogenase converts this compound to L-gluconate .
-
Chemical Oxidation : Treatment with periodic acid cleaves vicinal diols in intermediates like 3,5;6,7-di-O-isopropylidene-D-glycero-D-gulo-heptonolactone, yielding L-glucurone .
-
Catalytic Reduction : Platinum-on-carbon catalysts oxidize protected intermediates to carboxylates under neutral pH .
Metabolic Inertness and Exceptions
-
Bacterial Catabolism : Burkholderia caryophylli uses D-threo-aldose 1-dehydrogenase to oxidize this compound to L-glucono-1,5-lactone .
-
Enzymatic Byproducts : Cell-free extracts from Paracoccus sp. 43P produce D-glyceraldehyde 3-phosphate and pyruvate from this compound .
Stability and Isomerization
In aqueous solutions, this compound exists as an equilibrium of cyclic and open-chain forms:
-
Cyclic Forms : α- and β-L-glucopyranose (six-membered ring) dominate, with minor α- and β-L-glucofuranose (five-membered ring) .
-
Interconversion : Open-chain forms mediate isomerization over hours, similar to D-glucose .
Industrial Challenges
Despite scalable syntheses (e.g., Jenkinson’s method ), this compound remains costly due to:
Scientific Research Applications
Cancer Diagnosis and Imaging
Fluorescent Probes Development
L-Glucose has been utilized to create fluorescent glucose analogues, which can be employed to visualize cancer cells. The fluorescent analogue 2-NBDLG (a derivative of this compound) has shown remarkable uptake in tumor cells exhibiting nuclear heterogeneity, a characteristic associated with malignancy. This property allows for enhanced imaging of cancerous tissues compared to traditional D-glucose analogues, which tend to be taken up by normal cells as well .
Case Studies
- In Vitro Studies : Research indicates that this compound fluorescent probes can selectively target malignant cells. In a study involving insulinoma spheroids, 2-NBDLG was effectively taken up by cells with high-grade malignancy features, demonstrating its potential as a diagnostic tool .
- In Vivo Applications : In animal models of bile duct cancer, topical application of this compound analogues correlated well with pathological findings, suggesting that these probes can aid in distinguishing between cancerous and non-cancerous tissues .
Metabolic Research
Understanding Metabolic Pathways
This compound serves as an important substrate in metabolic studies due to its inability to be utilized by mammalian cells. This characteristic allows researchers to investigate alternative metabolic pathways and the role of glucose transporters without the confounding effects of D-glucose metabolism. For instance, studies have shown that while D-glucose is readily transported via SGLT1 transporters, this compound exhibits significantly lower affinity, providing insights into transporter specificity and function .
Pharmaceutical Applications
Potential Drug Delivery Systems
Given its unique properties, this compound is being explored as a potential component in drug delivery systems. Its ability to selectively target tumor cells could enhance the efficacy of therapeutic agents when used in conjunction with this compound-based carriers .
Case Study Example
A study highlighted the use of this compound in developing targeted therapies for cancer treatment, where it was combined with chemotherapeutic agents to improve delivery specifically to malignant cells while sparing normal tissues .
Food Industry Applications
While less common than D-glucose, this compound's unique sweetness profile and lower metabolic activity make it a candidate for specific food applications where reduced caloric content is desired. Its use could potentially cater to dietary needs without contributing significantly to energy intake.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Results |
|---|---|---|
| Cancer Diagnosis | Fluorescent probes (e.g., 2-NBDLG) | Selectively taken up by malignant cells; enhances imaging |
| Metabolic Research | Studying glucose transport mechanisms | Lower affinity for transporters compared to D-glucose |
| Pharmaceutical | Drug delivery systems | Potential for targeted therapy in cancer treatment |
| Food Industry | Low-calorie sweetener alternative | May reduce caloric intake while providing sweetness |
Mechanism of Action
The primary mechanism of action of L-Glucose involves its role in cellular respiration. Glucose is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce adenosine triphosphate (ATP), the energy currency of cells. The molecular targets include enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase, which are involved in the glycolytic pathway.
Comparison with Similar Compounds
Structural and Functional Differences
Osmotic Effects in Model Organisms
In Caenorhabditis elegans embryos, both L- and D-glucose at 200 mM increased developmental time and mortality, suggesting osmotic stress rather than biochemical signaling:
| Parameter | This compound (200 mM) | D-Glucose (200 mM) | Control |
|---|---|---|---|
| Twitching-to-hatching | +40 min | +60 min | Baseline |
| Embryo mortality | 55% increase | 17–55% increase | Baseline |
| Viable ("Normal") | 36% decrease | Severe reduction | Baseline |
Detection and Binding Affinity
A water-soluble anthracene diboronate fluorophore (Compound 8) binds both enantiomers with equal affinity, yet albumin in blood quenches its signal, limiting clinical use:
| Parameter | This compound | D-Glucose |
|---|---|---|
| Dissociation constant (Kd) | 0.44 mM | 0.44 mM |
| Limit of quantification | 12 μM | 12 μM |
Comparison with Other Carbohydrates
L-Gluconate and L-Galactonate
- L-Gluconate : Produced via oxidation of this compound in Paracoccus spp., it enters a catabolic pathway yielding pyruvate and glyceraldehyde-3-phosphate. This pathway is absent in eukaryotes .
- L-Galactonate : Catabolized via similar enzymes in Escherichia coli, highlighting convergent evolution in L-sugar metabolism .
2-Ketogluconic Acid (2-KGA) and Gluconic Acid (GA)
Artificial Sweeteners and Sugar Alcohols
Cancer Diagnostics
Food Industry
Biological Activity
L-Glucose, the enantiomer of the more commonly known D-Glucose, has garnered interest in various biological and biochemical studies due to its unique properties and potential applications. Unlike D-Glucose, this compound is not metabolized by most organisms, making it a subject of investigation for its physiological effects and potential therapeutic uses.
1. Metabolism and Utilization
Historically, this compound was considered non-utilizable by living organisms. However, recent studies have identified specific bacterial species capable of catabolizing this compound. For instance, research on Paracoccus sp. 43P revealed a novel catabolic pathway involving this compound dehydrogenase, which converts this compound to pyruvate and D-glyceraldehyde 3-phosphate. This discovery highlights the metabolic versatility of certain bacteria and opens avenues for exploring this compound's role in microbial ecology and biotechnology .
2.1 Glucose Sensing
This compound has been studied for its role in glucose sensing within the gastrointestinal tract. Research indicates that primary L cells respond to glucose levels, releasing glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and glycemic control. The sensitivity of these cells to various glucose analogs suggests that this compound may influence GLP-1 secretion indirectly by modulating glucose-sensing mechanisms .
3.1 Continuous Glucose Monitoring (CGM)
This compound's role in glucose monitoring technologies has been highlighted in case studies involving continuous glucose monitoring systems. These systems utilize various glucose analogs to improve glycemic control in diabetic patients. The efficacy of CGM systems has been demonstrated through significant reductions in HbA1c levels among users, showcasing the importance of precise glucose measurement in diabetes management .
3.2 Fluorescent Tracers
Innovative applications of this compound include its use as a fluorescent tracer in cancer research. Fluorescence-emitting this compound tracers have been developed to study metabolic heterogeneity in cancer cells, allowing researchers to visualize and quantify the uptake of otherwise non-metabolizable substrates by tumors. This approach provides insights into tumor metabolism and may aid in developing targeted therapies .
4. Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
5. Conclusion
This compound presents a fascinating area of study within biochemistry and medical research due to its unique metabolic pathways and potential applications in diabetes management and cancer research. While traditionally viewed as an inert sugar, emerging evidence suggests that it may play a significant role in various biological processes, particularly through its interactions with specific bacterial species and its utility as a research tool in understanding metabolic diseases.
Q & A
Q. 1.1. What distinguishes L-glucose from D-glucose in terms of stereochemistry and biological activity?
this compound is the enantiomer of D-glucose, differing in the spatial orientation of hydroxyl groups on the chiral carbons (Fischer projection: -OH groups on C2–C5 are inverted) . Unlike D-glucose, this compound is not phosphorylated by hexokinase, rendering it metabolically inert in most eukaryotes . Key structural differences include:
| Property | This compound | D-Glucose |
|---|---|---|
| Fischer Projection | -OH groups left-aligned | -OH groups right-aligned |
| Metabolic Role | Non-energy substrate | Primary energy source |
| Natural Occurrence | Synthetic/rare in nature | Ubiquitous in organisms |
Methodological Insight : Chiral chromatography or polarimetry can differentiate enantiomers .
Q. 1.2. Why is this compound not metabolized by eukaryotic cells despite structural similarity to D-glucose?
this compound cannot bind to hexokinase due to stereochemical incompatibility, preventing phosphorylation (the first step in glycolysis) . Experimental validation involves:
- Enzyme Assays : Incubate this compound with hexokinase and ATP; measure absence of glucose-6-phosphate via spectrophotometry .
- Isotopic Tracing : Use -labeled this compound to confirm lack of incorporation into glycolytic intermediates .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in data on this compound uptake by cancer cells?
Some studies suggest cancer cells aberrantly uptake this compound analogs (e.g., fluorescent fLG) despite its inertness . Contradictions arise due to:
Q. Methodological Recommendations :
Control Experiments : Use competitive inhibitors (e.g., excess D-glucose) to confirm specificity.
Genetic Knockout Models : Silence putative transporters (e.g., GLUT1) to assess their role in this compound uptake .
Q. 2.2. What enzymatic pathways enable this compound catabolism in rare bacterial species like Paracoccus sp. 43P?
Paracoccus sp. 43P metabolizes this compound via a novel pathway:
LgdA Dehydrogenase : Oxidizes this compound to L-gluconate (NAD-dependent) .
Epimerization and Aldol Cleavage : Convert L-gluconate to pyruvate and D-glyceraldehyde-3-phosphate .
| Enzyme | Function | Cofactor |
|---|---|---|
| LgdA | This compound → L-gluconate | NAD |
| LgnE | C-5 epimerization | NAD |
| LgnD | Dehydration and phosphorylation | ATP |
Implications : This pathway challenges the dogma of L-sugar metabolic inertness and offers tools for chiral biomolecule synthesis .
Q. 2.3. How can this compound be used to study gut microbiota interactions without confounding metabolic effects?
this compound is resistant to fermentation by most gut microbes, making it a useful inert tracer in:
Q. 2.4. What are the challenges in synthesizing high-purity this compound for in vivo studies?
Key challenges include:
- Stereochemical Purity : Avoid contamination with D-glucose via chiral resolution (e.g., enzymatic purification with glucose oxidase) .
- Stability in Solution : this compound interconverts between α/β anomers in aqueous media; stabilize with lyophilization .
| Parameter | Specification | Reference |
|---|---|---|
| Purity (HPLC) | ≥99% enantiomeric excess | |
| Solubility | 90 g/100 mL (20°C, HO) |
Data Contradiction Analysis
3.1. Discrepancies in reported roles of this compound in food intake regulation
While this compound is proposed to stimulate food intake via taste receptors (TAS1R2/TAS1R3) , other studies show no effect. Contradictions stem from:
- Species-Specific Receptors : Rodent vs. human taste receptor affinities differ.
- Dose Dependency : Supraphysiological concentrations may activate non-specific pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
